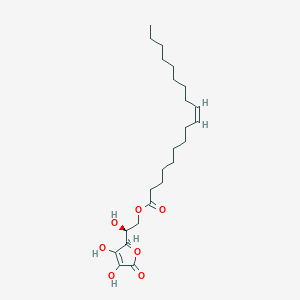

Ascorbyl oleate

Description

Properties

CAS No. |

2495-84-3 |

|---|---|

Molecular Formula |

C24H40O7 |

Molecular Weight |

440.6 g/mol |

IUPAC Name |

[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C24H40O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(26)30-18-19(25)23-21(27)22(28)24(29)31-23/h9-10,19,23,25,27-28H,2-8,11-18H2,1H3/b10-9-/t19-,23+/m0/s1 |

InChI Key |

JPBAVLUULZJFFO-JENHRLMUSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Enzymatic Synthesis of Ascorbyl Oleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of ascorbyl oleate (B1233923), a liposoluble antioxidant of significant interest in the pharmaceutical, cosmetic, and food industries. Leveraging the high selectivity and mild reaction conditions of enzymatic catalysis, particularly with lipases, offers a green and efficient alternative to traditional chemical synthesis. This document outlines optimized reaction conditions, detailed experimental protocols, and purification strategies based on a comprehensive review of the scientific literature.

Introduction

Ascorbyl oleate is an ester formed from the essential nutrient ascorbic acid (Vitamin C) and the monounsaturated fatty acid, oleic acid. This amphiphilic molecule combines the potent antioxidant properties of ascorbic acid with the lipophilicity of oleic acid, enhancing its solubility in lipid-based formulations and its ability to protect against lipid peroxidation. The enzymatic synthesis of this compound, primarily through esterification or transesterification reactions catalyzed by lipases, offers several advantages over chemical methods, including regioselectivity at the C-6 position of ascorbic acid, reduced by-product formation, and milder reaction conditions that preserve the integrity of the sensitive substrates.

Lipase-Catalyzed Synthesis of this compound

The enzymatic synthesis of this compound is influenced by several key parameters, including the choice of lipase (B570770), solvent, temperature, substrate molar ratio, and water activity. Immobilized lipases, particularly from Candida antarctica (CALB), are widely favored due to their high activity and stability in non-aqueous media.[1][2][3]

Reaction Parameters and Optimization

The optimization of reaction conditions is crucial for achieving high conversion yields and process efficiency. The following table summarizes key quantitative data from various studies on the lipase-catalyzed synthesis of this compound.

| Lipase Source | Reaction Type | Solvent | Temperature (°C) | Substrate Molar Ratio (Ascorbic Acid:Oleic Acid) | Water Content | Conversion/Yield | Reference |

| Candida antarctica Lipase B (Novozym 435) | Esterification | Acetone | 60 | 1:8 | 0.018% (v/v) | 19.3 mmol/g enzyme | [4][5] |

| Candida sp. 99-125 (immobilized) | Esterification | Acetone | 40 | 1:5 | Not Specified | 91% esterification ratio | [6] |

| Candida antarctica Lipase B (Novozym 435) | Transesterification | tert-Amyl alcohol | 45 | 1:2 (Ascorbic Acid:Olive Oil) | Dried with molecular sieves | 80% yield | [1][2] |

| Candida antarctica Lipase B (Novozym 435) | Esterification | Acetone | 50 | 1:1 | Not Specified | 19.7% conversion | [7][8] |

| Candida antarctica Lipase B (Novozym 435) | Transesterification | Not Specified | 70 | 1:3 (Ascorbyl Palmitate:Oleic Acid) | Not Specified | 73.8% conversion | [7][8][9] |

| Candida antarctica (immobilized) | Esterification | Not Specified | 37 | Not Specified | Not Specified | 38% yield | [10][11] |

| Candida antarctica (NS 88011) | Esterification | Not Specified | 70 | 1:9 | Not Specified | 50% conversion | [12] |

Experimental Protocols

This section provides a detailed methodology for the enzymatic synthesis, purification, and characterization of this compound based on established protocols.

Materials and Reagents

-

L-Ascorbic acid

-

Oleic acid or Olive Oil (as acyl donor)

-

Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)

-

Organic Solvents (e.g., Acetone, tert-Amyl alcohol)

-

Molecular Sieves (4 Å)

-

Ethyl acetate (B1210297)

-

Deionized water

-

Sodium sulfate (B86663) (anhydrous)

Enzymatic Synthesis Workflow

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Detailed Synthesis Protocol (Esterification)

-

Substrate Preparation : In a screw-capped flask, combine L-ascorbic acid and oleic acid at the desired molar ratio (e.g., 1:8).[4][5] Add a suitable organic solvent, such as acetone, to dissolve the substrates.

-

Enzymatic Reaction : Add the immobilized lipase (e.g., Novozym 435, typically 10% w/w of substrates) and molecular sieves (10% w/w of substrates) to the reaction mixture.[7]

-

Incubation : Seal the flask and place it in a shaking incubator at the optimized temperature (e.g., 60°C) for the required reaction time (e.g., 24-72 hours).[4][5][7]

-

Reaction Monitoring : The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing the concentration of this compound by High-Performance Liquid Chromatography (HPLC).

Downstream Processing and Purification

Effective purification is critical to isolate this compound from unreacted substrates and by-products.

-

Enzyme Removal : After the reaction, the immobilized enzyme and molecular sieves are removed by filtration.[7][8]

-

Solvent Evaporation : The organic solvent is removed from the filtrate under reduced pressure using a rotary evaporator.[7][8]

-

Liquid-Liquid Extraction : A sequential liquid-liquid extraction is performed to separate the product.

-

Recrystallization : For final purification, this compound can be recrystallized from 90% methanol to achieve high purity (e.g., >97%).[9]

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various analytical techniques:

-

High-Performance Liquid Chromatography (HPLC) is used to quantify the yield and purity of the product.[13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) confirms the regioselective esterification at the C-6 position of ascorbic acid.[9][13]

-

Mass Spectrometry (MS) verifies the molecular weight of this compound.[9]

-

Fourier-Transform Infrared Spectroscopy (FTIR) identifies the characteristic functional groups, such as the ester carbonyl group.[9]

Logical Relationship of Key Synthesis Parameters

The interplay between various reaction parameters is crucial for optimizing the synthesis of this compound. The following diagram illustrates these relationships.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of this compound by transesterification of olive oil with ascorbic acid in polar organic media catalyzed by immobilized lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy this compound | 2495-84-3 [smolecule.com]

- 4. Lipase-catalyzed synthesis of this compound in acetone: optimization of reaction conditions and lipase reusability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Optimization of the enzymatic synthesis of L-ascorbyl fatty acid esters [journal.buct.edu.cn]

- 7. A Novel Eco-Friendly Process for the Synthesis and Purification of Ascorbyl-6-Oleates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound (2495-84-3) for sale [vulcanchem.com]

- 10. Enzymatic synthesis and antioxidant properties of L-ascorbyl oleate and L-ascorbyl linoleate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Enzymatic Synthesis of Ascorbyl Palmitate in a Rotating Bed Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Preparation of D-Isothis compound and It Structural Characterization [zrb.bjb.scut.edu.cn]

An In-depth Technical Guide to the Physicochemical Properties of Ascorbyl-6-O-oleate

Introduction

Ascorbyl-6-O-oleate is a lipophilic derivative of L-ascorbic acid (Vitamin C), synthesized by esterifying the primary hydroxyl group at the C-6 position of ascorbic acid with oleic acid, an unsaturated fatty acid.[1][2] This structural modification overcomes the inherent limitations of hydrophilic ascorbic acid, such as its poor solubility in lipid-based systems and instability in the presence of oxygen and light.[1][3] By introducing an oleoyl (B10858665) chain, ascorbyl-6-O-oleate gains amphiphilic properties, enhancing its solubility in fats and oils and expanding its applicability as an antioxidant and emulsifier in pharmaceutical, cosmetic, and food formulations.[1][3] Compared to its saturated counterparts like ascorbyl palmitate, the presence of a double bond in the oleate (B1233923) moiety results in a lower melting point, which can improve solubility and formulation characteristics.[1] This guide provides a comprehensive overview of the core physicochemical properties of ascorbyl-6-O-oleate, detailing quantitative data, experimental methodologies, and relevant chemical pathways for researchers and formulation scientists.

Molecular and Physicochemical Characteristics

Ascorbyl-6-O-oleate's structure combines the redox-active enediol group of the ascorbyl head, responsible for its antioxidant capacity, with a long, unsaturated hydrocarbon tail that confers lipophilicity.[2][4] This amphiphilic nature is fundamental to its function in various formulations.[3]

General Properties

| Property | Value | Reference |

| Molecular Formula | C₂₄H₄₀O₇ | [5] |

| Molecular Weight | 440.6 g/mol | [5] |

| CAS Number | 2495-84-3 | [5] |

| IUPAC Name | [(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate | [5] |

| Calculated XLogP3 | 6.4 | [5] |

Thermal Properties

The thermal behavior of ascorbyl-6-O-oleate distinguishes it from saturated ascorbyl esters. Differential Scanning Calorimetry (DSC) reveals a significantly lower melting point, which is advantageous for its incorporation into lipid-based systems.[1][4]

| Parameter | Value | Notes | Reference |

| Melting Point (Tfus) | 62.4 °C | Single endothermic peak. | [4] |

| 23.1–46.7 °C | Broad endothermic curve observed in a separate study. | [1][6] | |

| Enthalpy of Fusion (ΔHfus) | 15.3 kJ/mol | Significantly lower than ascorbyl palmitate (53.0 kJ/mol), indicating less energy is required to disrupt the crystal lattice. | [2][4] |

| 51.8, 20.5 J/g | Values obtained from a broad dissolution peak. | [1] | |

| Entropy of Fusion (ΔSfus) | 46 J/mol·K | Lower than ascorbyl palmitate (137 J/mol·K), reflecting the oleate chain's fluidity. | [2][4] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of ascorbyl-6-O-oleate.

| Technique | Key Peaks and Interpretation | Reference |

| ¹H-NMR | Peaks at 11.10 ppm and 8.41 ppm correspond to the hydroxyl groups at the C-2 and C-3 positions, confirming the preservation of the antioxidant-active enediol structure. | [1][6] |

| ¹³C-NMR | A peak at 173.18 ppm corresponds to the C-1 carbonyl of the ascorbyl ring, while 170.81 ppm is attributed to the C-7 ester carbonyl. Peaks at 130.10 ppm and 130.06 ppm confirm the double bond in the oleate chain. | [1] |

| FT-IR | A prominent peak around 1733 cm⁻¹ confirms the presence of the ester bond. A peak at 3006 cm⁻¹ indicates the olefin structure (C=C-H stretch) of the oleate tail. | [1][6] |

| LC-ESI-MS/MS | Identification of a peak at m/z 439.3 , corresponding to the molecular ion of ascorbyl-6-O-oleate. | [1][6] |

Antioxidant Activity

Ascorbyl-6-O-oleate retains the potent radical-scavenging ability of its parent molecule, Vitamin C, due to the intact enediol system.[2]

| Assay | Result | Notes | Reference |

| DPPH Radical Scavenging | ~93.5% Reducing Activity (RA) | This result confirms that the esterification at the C-6 position does not diminish the inherent antioxidant properties of the ascorbic acid moiety. | [2] |

| Trolox Equivalent Antioxidant Capability | 71% of L-ascorbic acid | Demonstrates excellent antioxidant properties, comparable to the parent vitamin. | [7] |

Experimental Protocols and Workflows

Enzymatic Synthesis of Ascorbyl-6-O-oleate

The synthesis of ascorbyl-6-O-oleate is commonly achieved via lipase-catalyzed reactions, which offer high regioselectivity and mild reaction conditions, preventing the degradation of ascorbic acid.[1][8] Two primary enzymatic routes are employed: direct esterification and transesterification.[1][3]

Methodology: Lipase-Catalyzed Esterification [1]

-

Reactants: L-ascorbic acid and oleic acid are combined in a 1:1 molar ratio.

-

Catalyst and Solvent: Immobilized lipase (e.g., Novozym® 435) and molecular sieves are added to a solvent such as acetone.

-

Reaction Conditions: The mixture is incubated in a shaking water bath, typically at 50°C for 72 hours under a nitrogen atmosphere to prevent oxidation.

-

Yield: This method results in a synthesis yield of approximately 19.7%.[1][9]

Methodology: Lipase-Catalyzed Transesterification [1]

-

Reactants: Ascorbyl-6-O-palmitate is used as the substrate with oleic acid as the acyl donor, often in a 1:3 molar ratio.

-

Catalyst: An immobilized lipase is used as the biocatalyst.

-

Reaction Conditions: The reaction proceeds under similar temperature and time conditions as esterification.

-

Yield: Transesterification is significantly more efficient, achieving yields of up to 73.8%, making it a preferred method for higher conversion rates.[1][6]

Purification Workflow

After synthesis, a multi-step purification process is required to isolate ascorbyl-6-O-oleate from unreacted substrates, byproducts, and the solvent. Liquid-liquid extraction is a key technique.[1]

Methodology: Purification by Liquid-Liquid Extraction [1][9]

-

Removal of Ascorbic Acid: The crude product is first subjected to liquid-liquid extraction using ethyl acetate and water. The highly polar unreacted ascorbic acid partitions into the aqueous phase, which is then discarded.

-

Solvent Removal: The organic (ethyl acetate) phase, containing ascorbyl oleate and unreacted oleic acid, is collected, and the solvent is removed via evaporation.

-

Removal of Oleic Acid: The residue is redissolved for a second liquid-liquid extraction using hexane and an aqueous methanol solution (e.g., 90% methanol). The nonpolar oleic acid remains in the hexane phase, while the more polar ascorbyl-6-O-oleate moves to the methanol phase.

-

Final Product: The methanol phase is collected and evaporated to yield the final purified product, with purity levels exceeding 97% as confirmed by HPLC.[1][9]

Antioxidant Mechanism: Radical Scavenging

The antioxidant activity of ascorbyl-6-O-oleate is derived from the ability of the ascorbyl headgroup to donate a hydrogen atom from one of its hydroxyl groups to neutralize a free radical, thereby becoming a stable ascorbyl radical itself.

Methodology: DPPH Radical Scavenging Assay [2][10]

-

Preparation: A solution of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., ethanol (B145695) or methanol) is prepared. This solution has a deep violet color.

-

Reaction: Various concentrations of ascorbyl-6-O-oleate are added to the DPPH solution.

-

Measurement: The mixture is incubated in the dark. As ascorbyl-6-O-oleate donates hydrogen atoms to the DPPH radicals, the violet color fades. The change in absorbance is measured spectrophotometrically at approximately 517 nm.

-

Quantification: The percentage of scavenging activity is calculated by comparing the absorbance of the sample solutions to that of a control (DPPH solution without antioxidant).

Thermal Analysis by DSC

Methodology: Differential Scanning Calorimetry (DSC) [1][2]

-

Sample Preparation: A small amount of the purified ascorbyl-6-O-oleate sample (typically 1–5 mg) is hermetically sealed in an aluminum pan.

-

Thermal Program: The sample is subjected to a controlled temperature program. A typical procedure involves pre-cooling the sample (e.g., to -25°C) and then heating it at a constant rate (e.g., 5°C/min) to a final temperature well above its melting point (e.g., 200°C).[1]

-

Data Acquisition: The instrument measures the difference in heat flow required to increase the temperature of the sample and a reference pan.

-

Analysis: The resulting thermogram plots heat flow against temperature. Endothermic events, such as melting, appear as peaks. The peak's onset temperature is taken as the start of melting, the peak maximum corresponds to the melting point, and the area under the peak is proportional to the enthalpy of fusion (ΔHfus).[1]

Applications in Drug Development and Formulation

The unique physicochemical properties of ascorbyl-6-O-oleate make it a valuable excipient in drug development. Its amphiphilic character allows it to act as a surfactant, forming micelles in aqueous solutions that can encapsulate and solubilize hydrophobic drugs, thereby improving their bioavailability.[3][4][11] As a potent lipophilic antioxidant, it can be incorporated into lipid-based drug delivery systems, such as liposomes and nanostructured lipid carriers (NLCs), to protect both the encapsulated active pharmaceutical ingredient (API) and the lipid carrier itself from oxidative degradation.[2][12][13] Its lower melting point compared to saturated derivatives like ascorbyl palmitate can be beneficial during formulation processes like hot homogenization for nanoparticle production.[4][14]

Conclusion

Ascorbyl-6-O-oleate is a highly functional Vitamin C derivative with a well-defined set of physicochemical properties that make it superior to both its hydrophilic parent compound and saturated ester analogues for many applications. Its enhanced lipophilicity, favorable thermal characteristics, and retained antioxidant potency position it as a promising ingredient for stabilizing and delivering sensitive APIs in the pharmaceutical and cosmetic industries. The detailed methodologies and quantitative data presented in this guide serve as a critical resource for formulation scientists and researchers aiming to leverage the unique advantages of this versatile molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound (2495-84-3) for sale [vulcanchem.com]

- 5. Ascorbyloleate | C24H40O7 | CID 54689795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A Novel Eco-Friendly Process for the Synthesis and Purification of Ascorbyl-6-Oleates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Progress in the design of ascorbic acid derivative-mediated drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Drug Nanoparticle Formulation Using Ascorbic Acid Derivatives – ScienceOpen [scienceopen.com]

- 13. mdpi.com [mdpi.com]

- 14. Physicochemical characterization and in vitro release studies of ascorbyl palmitate-loaded semi-solid nanostructured lipid carriers (NLC gels) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antioxidant Mechanism of Ascorbyl Oleate in Lipid Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorbyl oleate (B1233923), an ester formed from the antioxidant L-ascorbic acid (Vitamin C) and the unsaturated fatty acid oleic acid, is emerging as a potent lipophilic antioxidant for the stabilization of lipid-based systems. Its amphiphilic nature allows for effective incorporation into fats, oils, and lipid membranes, where it plays a crucial role in mitigating oxidative degradation. This technical guide provides a comprehensive overview of the antioxidant mechanism of ascorbyl oleate, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Antioxidant Mechanism of this compound

The primary antioxidant function of this compound in lipid systems stems from the redox properties of its L-ascorbic acid moiety.[1] Lipid peroxidation is a chain reaction initiated by the formation of lipid free radicals (L•), which rapidly react with oxygen to form lipid peroxyl radicals (LOO•). These peroxyl radicals can then abstract a hydrogen atom from another lipid molecule, propagating the chain reaction and leading to the formation of lipid hydroperoxides (LOOH), which can decompose into a variety of reactive and cytotoxic products.

This compound acts as a chain-breaking antioxidant by donating a hydrogen atom from the enediol group of the ascorbyl moiety to the lipid peroxyl radical. This donation effectively neutralizes the radical, terminating the propagation phase of lipid peroxidation.[1] Upon donating a hydrogen atom, this compound is converted into a relatively stable ascorbyl radical, which is less reactive and can be regenerated or undergo non-radical reactions.

A potential alternative mechanism involves the addition of the peroxyl radical to the C2=C3 double bond of the ascorbate (B8700270) molecule.[2] This pathway would also result in the scavenging of the reactive peroxyl radical, further contributing to the antioxidant effect.

Synergistic Interactions

This compound can exhibit synergistic antioxidant effects when used in combination with other antioxidants, such as α-tocopherol (Vitamin E). Tocopherol, being lipid-soluble, is highly effective at scavenging lipid peroxyl radicals within lipid membranes. In the process, it is converted to the tocopheroxyl radical. This compound, positioned at the lipid-water interface, can then regenerate tocopherol by donating a hydrogen atom to the tocopheroxyl radical, thus restoring its antioxidant capacity.[3][4] This synergistic relationship enhances the overall protection of the lipid system against oxidative damage.

Quantitative Data on Antioxidant Activity

The antioxidant efficacy of this compound has been quantified using various analytical methods. The following tables summarize key data points from the literature, providing a comparative perspective on its activity.

| Antioxidant Assay | Analyte | Result | Reference |

| DPPH Radical Scavenging Activity | Palm-based Ascorbyl Esters | IC50: 0.1 mg/mL | [5] |

| Trolox Equivalent Antioxidant Capacity (TEAC) | This compound | 71% efficiency compared to L-ascorbic acid | [6] |

| Trolox Equivalent Antioxidant Capacity (TEAC) | Ascorbyl Palmitate | 84% efficiency compared to L-ascorbic acid | [6] |

Table 1: Radical Scavenging Activity of Ascorbyl Esters

| Lipid System | Antioxidant | Concentration | Method | Result | Reference |

| Soybean Oil | This compound | Not Specified | Rancimat | ~20% stabilization against peroxide formation | [6] |

| Soybean Oil | Ascorbyl Palmitate | Not Specified | Rancimat | ~20% stabilization against peroxide formation | [6] |

| Lard | Ascorbyl Palmitate | Not Specified | Rancimat | Induction Time: 5.05 h (Control: 2.49 h) | [7] |

| Lard | BHT | Not Specified | Rancimat | Induction Time: 6.18 h | [7] |

| Lard | BHA | Not Specified | Rancimat | Induction Time: 10.92 h | [7] |

| Lard | α-Tocopherol | Not Specified | Rancimat | Induction Time: 10.83 h | [7] |

Table 2: Oxidative Stability of Lipid Systems with Ascorbyl Esters and Other Antioxidants

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antioxidant activity. The following sections provide protocols for key experiments cited in the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to scavenge the stable DPPH radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or ethanol

-

Test sample (this compound)

-

Positive control (e.g., ascorbic acid, Trolox)

-

Spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.

-

Sample Preparation: Dissolve the test sample (this compound) and the positive control in the same solvent as the DPPH solution to prepare a stock solution. Prepare a series of dilutions from the stock solution.

-

Reaction Mixture: In a test tube or a microplate well, mix a specific volume of the sample dilution with a specific volume of the DPPH solution. A typical ratio is 1:1 (v/v).

-

Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. Use the solvent as a blank. A control sample containing the solvent instead of the antioxidant solution should also be measured.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

IC50 Value Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

Peroxide Value (PV) Determination (AOAC Official Method 965.33)

This titration method determines the concentration of peroxides and hydroperoxides, which are initial products of lipid oxidation.

Materials:

-

Acetic acid-chloroform solution (3:2, v/v)

-

Saturated potassium iodide (KI) solution

-

Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (0.1 N or 0.01 N)

-

Starch indicator solution (1%)

-

Sample of lipid containing this compound

Procedure:

-

Sample Preparation: Weigh approximately 5 g of the lipid sample into a 250 mL Erlenmeyer flask.

-

Dissolution: Add 30 mL of the acetic acid-chloroform solution to the flask and swirl to dissolve the sample.

-

Reaction with KI: Add 0.5 mL of saturated KI solution.

-

Incubation: Stopper the flask, shake for 1 minute, and then keep it in the dark for 5 minutes.

-

Addition of Water: Add 30 mL of distilled water.

-

Titration: Titrate the liberated iodine with the standardized sodium thiosulfate solution with constant and vigorous shaking until the yellow iodine color almost disappears.

-

Indicator Addition: Add 0.5 mL of starch indicator solution. The solution will turn blue.

-

Final Titration: Continue the titration, shaking vigorously, until the blue color disappears.

-

Blank Determination: Perform a blank titration under the same conditions without the lipid sample.

-

Calculation of Peroxide Value: The peroxide value (in milliequivalents of active oxygen per kg of sample) is calculated using the following formula:

Rancimat Test

The Rancimat method is an accelerated oxidation test that determines the oxidative stability of fats and oils.

Materials:

-

Rancimat instrument

-

Reaction vessels

-

Measuring vessels

-

Deionized water

-

Air supply

-

Sample of lipid containing this compound

Procedure:

-

Instrument Setup: Set the Rancimat instrument to the desired temperature (e.g., 110-120 °C) and air flow rate (e.g., 20 L/h).

-

Sample Preparation: Weigh a precise amount of the lipid sample (typically 2.5-5 g) into a reaction vessel.

-

Measuring Solution: Fill a measuring vessel with a defined volume of deionized water (e.g., 60 mL).

-

Assembly: Place the reaction vessel in the heating block of the Rancimat and connect it to the measuring vessel with tubing.

-

Initiation of the Test: Start the measurement. The instrument will pass a continuous stream of air through the heated sample.

-

Detection of Volatile Compounds: As the lipid oxidizes, volatile secondary oxidation products (mainly formic and acetic acids) are formed. These are carried by the air stream into the measuring vessel, where they dissolve in the deionized water and increase its electrical conductivity.

-

Determination of Induction Time: The instrument continuously records the conductivity of the water. The induction time (or oxidative stability index, OSI) is the time elapsed until a rapid increase in conductivity is detected. A longer induction time indicates greater oxidative stability. [8]

Mandatory Visualizations

Antioxidant Mechanism of this compound

Caption: Radical scavenging mechanism of this compound.

Synergistic Antioxidant Action with α-Tocopherol

Caption: Regeneration of α-tocopherol by this compound.

General Experimental Workflow for Antioxidant Evaluation

Caption: Workflow for assessing antioxidant efficacy.

Conclusion

This compound serves as a highly effective lipophilic antioxidant, primarily through a chain-breaking mechanism involving hydrogen atom donation to lipid peroxyl radicals. Its amphiphilic structure facilitates its function in various lipid-based systems, and its ability to act synergistically with other antioxidants like α-tocopherol further enhances its protective capabilities. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and professionals to evaluate and utilize this compound for the stabilization of lipid systems in food, pharmaceutical, and cosmetic applications. Further research focusing on direct comparative studies with a wider range of antioxidants in diverse lipid matrices will continue to elucidate the full potential of this promising compound.

References

- 1. The supramolecular chemistry of lipid oxidation and antioxidation in bulk oils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Screening of highly effective mixed natural antioxidants to improve the oxidative stability of microalgal DHA-rich oil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. metrohm.com [metrohm.com]

- 8. btsa.com [btsa.com]

Self-Assembly and Micelle Formation of Ascorbyl Oleate in Aqueous Solutions: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the self-assembly and micelle formation of ascorbyl 6-oleate (Asc-OL), an amphiphilic bioconjugate of L-ascorbic acid and oleic acid. Due to its unique structure, comprising a hydrophilic vitamin C headgroup and a lipophilic oleic acid tail, Asc-OL spontaneously self-assembles in aqueous solutions to form functional nanostructures, primarily micelles. These micelles serve as promising nanocarriers for the solubilization and delivery of hydrophobic drugs and as potent antioxidant systems. This document details the physicochemical properties of Asc-OL, presents quantitative data on its micellar structures, outlines detailed experimental protocols for its synthesis and characterization, and visualizes the underlying processes through logical diagrams. This guide is intended for researchers, scientists, and professionals in drug development and materials science exploring advanced delivery systems.

Introduction

Ascorbyl 6-oleate (Asc-OL) is a synthetically accessible and biocompatible surfactant that merges the well-known antioxidant properties of L-ascorbic acid (Vitamin C) with the amphiphilic characteristics imparted by an oleic acid chain.[1] The molecule consists of a polar, hydrophilic headgroup derived from ascorbic acid and a long, unsaturated hydrophobic tail from oleic acid.[1] This inherent amphiphilicity drives the self-assembly of Asc-OL monomers in aqueous environments.

When dispersed in water above a certain concentration, known as the Critical Micelle Concentration (CMC), these monomers aggregate to minimize the unfavorable contact between their hydrophobic tails and water molecules. This process results in the formation of thermodynamically stable, colloidal-sized aggregates called micelles. In these structures, the oleic acid chains form a lipophilic core, while the ascorbic acid headgroups are exposed to the aqueous phase, forming a hydrophilic shell.

The resulting micelles are typically small and nearly spherical, making them effective nanocarriers for encapsulating poorly water-soluble (hydrophobic) therapeutic agents within their core.[1] This encapsulation can enhance the solubility, stability, and bioavailability of the entrapped molecules. The antioxidant nature of the ascorbic acid shell further provides a protective shield against oxidative degradation, making Asc-OL micelles particularly valuable for delivering sensitive drugs and for applications in the food preservation and cosmetic industries.[2]

Physicochemical Properties and Micelle Formation

The self-assembly of Asc-OL is governed by its molecular structure and the hydrophobic effect. The packing parameter (p), a geometric ratio considering the volume of the hydrophobic tail, the area of the headgroup, and the tail length, predicts the morphology of the resulting aggregate. For ascorbyl oleate (B1233923), the packing parameter is calculated to be approximately 0.3, which is indicative of the formation of spherical or nearly spherical micelles in aqueous dispersions.[3]

The process of micellization is a cooperative phenomenon that occurs abruptly once the CMC is reached. Below the CMC, Asc-OL exists predominantly as monomers. Above the CMC, a dynamic equilibrium exists between monomers and micelles. The core of the micelle creates a microenvironment capable of solubilizing hydrophobic substances, a key feature for its application in drug delivery.

Quantitative Characterization of Ascorbyl Oleate Micelles

The structural and functional properties of Asc-OL micelles have been quantified using various analytical techniques. The data are summarized in the tables below.

Table 1: Physicochemical and Structural Parameters of this compound and its Micelles

| Parameter | Value / Description | Technique | Reference |

| Molecular Weight | 440.57 g/mol | - | [1] |

| FTIR - Ester Bond (C=O) | ~1733 cm⁻¹ | FTIR | [4][5] |

| FTIR - Olefin Structure (=C-H) | ~3006 cm⁻¹ | FTIR | [4][5] |

| Mass Spectrometry Peak | m/z 439.3 | LC-ESI-MS/MS | [4][5] |

| Predicted Micelle Shape | Prolate, nearly spherical | Packing Parameter Calculation | [1] |

| Packing Parameter (p) | ~0.3 | Calculation | [3] |

| SAXS - Shell SLD | ~9.6 x 10⁻⁶ Å⁻² | SAXS | [3] |

| SAXS - Core SLD | ~7.6 x 10⁻⁶ Å⁻² | SAXS | [3] |

| SLD: Scattering Length Density |

Table 2: Thermal Properties of this compound (from DSC)

| Parameter | Value / Description | Condition | Reference |

| Phase Transition | Coagel-to-micelle transition | Heating step in aqueous dispersion | [1] |

| Endothermic Curve | Broad peak between 23.1–46.7 °C | Sample pre-cooled to -25 °C | [4][5] |

Table 3: Functional Properties of this compound Micelles

| Parameter | Value / Description | Assay | Reference |

| Radical Scavenging Activity | 92.4% inhibition at 0.5 mM (EC₅₀ = 0.18 mM) | DPPH Assay | [6] |

| Curcumin Solubilization | Increases solubility to 1.2 mg/mL (40-fold) | Solubility Study | [6] |

| Curcumin Encapsulation | 85% Encapsulation Efficiency | Encapsulation Study | [6] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of Asc-OL micelles.

Enzymatic Synthesis of this compound

This method utilizes lipase (B570770) for a regioselective and eco-friendly esterification reaction.

-

Reactant Preparation: In a 250 mL screw-capped flask, combine L-ascorbic acid (2.5 g, 14.5 mmol) and oleic acid (4.1 g, 14.5 mmol).[4]

-

Solvent and Catalysts: Add 15 mL of acetone (B3395972), followed by immobilized lipase from Candida antarctica (e.g., Novozym® 435, 10% by weight of total substrates) and activated molecular sieves (4 Å, 10% by weight).[4]

-

Reaction Conditions: Fill the flask with nitrogen gas to create an inert atmosphere. Place it in a shaking water bath set to 50 °C and 200 rpm.[4]

-

Reaction Time: Allow the reaction to proceed for 48-72 hours.[4]

-

Monitoring: The reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Purification of this compound

A multi-step purification is required to remove unreacted substrates and byproducts.

-

Enzyme Removal: Filter the reaction mixture to remove the immobilized enzyme and molecular sieves.[4]

-

Solvent Evaporation: Remove the acetone from the filtrate using a rotary evaporator under reduced pressure.[4]

-

Liquid-Liquid Extraction (Step 1): Add hexane (B92381) to the residue to dissolve unreacted oleic acid, mix vigorously, and separate the layers (centrifugation can aid separation). Repeat this washing step multiple times.[5]

-

Liquid-Liquid Extraction (Step 2): After hexane washing, extract the desired Asc-OL product from the remaining residue using a more polar solvent like ethyl acetate (B1210297) or 90% methanol.[4][5]

-

Final Purification: The purity of the final product should be confirmed by HPLC, with purities up to 97.2% being achievable.[4]

Preparation of Aqueous Micellar Dispersions

-

Dispersion: Weigh the purified Asc-OL and disperse it in the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the target concentration.

-

Homogenization: Gently heat the dispersion (if necessary) and homogenize using a vortex mixer or bath sonicator until a clear or uniformly opalescent solution is formed.

Micelle Characterization

-

Small-Angle X-ray Scattering (SAXS): To determine micelle size, shape, and internal structure. Samples are loaded into a quartz capillary and exposed to a collimated X-ray beam. The scattering pattern is analyzed by fitting the data to a suitable model, such as a core-shell ellipsoid, to extract parameters like radii, shell thickness, and aggregation number.[7]

-

Dynamic Light Scattering (DLS) and Zeta Potential: To measure the hydrodynamic diameter and surface charge of the micelles. DLS measures the fluctuations in scattered light intensity due to Brownian motion, while zeta potential is determined by measuring the electrophoretic mobility of the micelles in an applied electric field. A high absolute zeta potential value (> |30| mV) is indicative of good colloidal stability.[8]

-

Differential Scanning Calorimetry (DSC): To study the thermal behavior and phase transitions of Asc-OL in an aqueous dispersion. A known concentration of the dispersion is sealed in an aluminum pan and subjected to a controlled temperature program to measure the heat flow associated with transitions like the coagel-to-micelle transition.[1]

-

Encapsulation Efficiency (EE%) Determination: To quantify the amount of drug successfully encapsulated within the micelles.

-

Prepare drug-loaded micelles by adding the hydrophobic drug during the dispersion step.

-

Separate the unencapsulated (free) drug from the micelles. This can be done using techniques like ultracentrifugation or centrifugal filter units where the micelles are retained while the free drug passes through.[9]

-

Quantify the amount of drug in the filtrate (unencapsulated) or lyse the micelles (e.g., with a suitable solvent like methanol) and quantify the drug in the pellet (encapsulated).

-

Calculate EE% using the formula: EE% = (Total Drug - Free Drug) / Total Drug * 100.

-

Visualizations of Processes and Workflows

Diagrams generated using Graphviz (DOT language) help visualize the key concepts and workflows discussed.

Caption: Self-assembly of this compound monomers into a core-shell micelle.

Caption: Experimental workflow for synthesis, purification, and characterization.

Caption: Application of Asc-OL micelles for hydrophobic drug delivery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. SAXS Characterization of SDS Micelle Structure â Application Note | DANNALAB [dannalab.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. azonano.com [azonano.com]

- 7. Analysis and modeling of SDS and DPC micelle SAXS data for membrane protein solution structure characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Predicting zeta potential of liposomes from their structure: A nano-QSPR model for DOPE, DC-Chol, DOTAP, and EPC formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Liposomal Encapsulation of Ascorbyl Palmitate: Influence on Skin Performance - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Characterization of Ascorbyl Oleate via NMR and FTIR

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorbyl oleate (B1233923), an ester formed from the antioxidant L-ascorbic acid (Vitamin C) and the monounsaturated fatty acid oleic acid, is a molecule of significant interest in the pharmaceutical, cosmetic, and food industries. Its amphiphilic nature, combining the hydrophilic properties of ascorbic acid with the lipophilic characteristics of oleic acid, makes it a versatile compound for various applications, including as a lipophilic antioxidant and emulsifier.[1] Accurate structural characterization is paramount to confirming its synthesis, purity, and understanding its physicochemical properties. This technical guide provides an in-depth overview of the use of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for the definitive structural elucidation of ascorbyl 6-O-oleate.

Experimental Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. For ascorbyl oleate, ¹H (proton) and ¹³C (carbon-13) NMR are essential for mapping the carbon-hydrogen framework and confirming the ester linkage at the C-6 position of the ascorbic acid moiety.

Experimental Protocol:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). DMSO-d₆ is often used as it can dissolve the amphiphilic compound and allows for the observation of exchangeable protons (e.g., -OH).

-

Vortex the mixture until the sample is fully dissolved.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be collected to ensure a good signal-to-noise ratio.

-

For ¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is standard. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections on the resulting spectra.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts (δ), coupling patterns (multiplicity), and coupling constants (J) to assign the signals to specific atoms in the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule's vibrational modes. It is an excellent tool for identifying the functional groups present in a molecule. For this compound, FTIR is used to confirm the presence of key functional groups such as hydroxyl (-OH), ester carbonyl (C=O), and alkene (C=C) bonds.

Experimental Protocol:

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact. This is a rapid and common method requiring minimal sample preparation.

-

KBr Pellet: Mix approximately 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the sample (ATR crystal or KBr pellet) in the sample compartment of the FTIR spectrometer.

-

Collect a background spectrum of the empty sample compartment (or the pure KBr pellet) to subtract atmospheric and instrumental interferences.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a wavenumber range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

Perform automatic baseline correction and background subtraction.

-

Identify the characteristic absorption bands (peaks) in the spectrum.

-

Correlate the wavenumbers (cm⁻¹) of these bands to specific functional groups and vibrational modes within the this compound structure.

-

Data Presentation and Interpretation

NMR Spectral Data

The selective esterification of oleic acid at the C-6 position of ascorbic acid is confirmed by characteristic shifts in the NMR spectra.[2][3]

Table 1: ¹H NMR Chemical Shift Data for this compound (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Assignment Description |

| ~11.10 | Singlet | Hydroxyl proton at C-3 of the ascorbyl ring[2][3] |

| ~8.41 | Singlet | Hydroxyl proton at C-2 of the ascorbyl ring[2][3] |

| ~5.34 | Multiplet | Olefinic protons (-CH=CH-) of the oleate chain |

| ~4.70 | Doublet | H-4 proton of the ascorbyl ring |

| ~4.10 - 4.00 | Multiplet | H-6 protons (a,b) of the ascorbyl ring |

| ~3.95 | Multiplet | H-5 proton of the ascorbyl ring |

| ~2.25 | Triplet | Methylene protons (-CH₂-) adjacent to the ester carbonyl |

| ~1.98 | Multiplet | Allylic protons (-CH₂-CH=) of the oleate chain |

| ~1.49 | Multiplet | Methylene protons (-CH₂-) adjacent to the α-methylene |

| ~1.24 | Broad Multiplet | Methylene protons (-CH₂-)n of the oleate chain |

| ~0.85 | Triplet | Terminal methyl protons (-CH₃) of the oleate chain |

Table 2: ¹³C NMR Chemical Shift Data for this compound (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment Description |

| ~172.8 | Ester carbonyl carbon (C=O) from the oleate moiety |

| ~170.5 | C-1 carbonyl carbon of the ascorbyl ring |

| ~152.0 | C-2 enolic carbon of the ascorbyl ring[4] |

| ~130.0 | Olefinic carbons (-CH=CH-) of the oleate chain |

| ~118.5 | C-3 enolic carbon of the ascorbyl ring[4] |

| ~75.0 | C-4 carbon of the ascorbyl ring |

| ~68.0 | C-5 carbon of the ascorbyl ring (shifted upfield upon esterification)[4] |

| ~64.5 | C-6 carbon of the ascorbyl ring (shifted downfield upon esterification)[4] |

| ~33.5 | Methylene carbon (-CH₂-) adjacent to the ester carbonyl |

| ~22.0 - 31.5 | Methylene carbons (-CH₂-)n of the oleate chain |

| ~14.0 | Terminal methyl carbon (-CH₃) of the oleate chain |

FTIR Spectral Data

FTIR analysis confirms the successful esterification and the preservation of key structural features.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| ~3400 (Broad) | O-H Stretch | Hydroxyl groups of the ascorbyl moiety |

| ~3006 | =C-H Stretch | Olefinic C-H bond in the oleate chain[2][3] |

| ~2920, ~2850 | C-H Stretch | Aliphatic CH₂ and CH₃ groups in the oleate chain |

| ~1733 | C=O Stretch | Ester carbonyl group, confirming esterification[2][3][5] |

| ~1650 | C=C Stretch | Endocyclic double bond of the ascorbyl ring |

| ~1160 | C-O Stretch | Ester C-O-C linkage[5][6] |

Visualization of Workflow and Structural Correlations

The following diagrams illustrate the experimental process and the relationship between the molecular structure and the spectroscopic data.

Caption: Experimental workflow for NMR and FTIR characterization.

Caption: Correlation of structure with key spectroscopic signals.

Conclusion

The combined application of NMR and FTIR spectroscopy provides a comprehensive and unambiguous structural characterization of this compound. ¹H and ¹³C NMR definitively confirm the covalent structure, including the specific site of esterification at the C-6 position, while FTIR provides rapid confirmation of the essential functional groups. These detailed analytical protocols and the corresponding data interpretation serve as a crucial guide for researchers and professionals in quality control, formulation development, and stability testing, ensuring the identity and purity of this valuable compound.

References

An In-depth Technical Guide to the Lipophilization of Ascorbic Acid with Oleic Acid

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Ascorbic acid, or vitamin C, a potent water-soluble antioxidant, is limited in its application within lipophilic environments such as cell membranes and lipid-based formulations. To overcome this limitation, lipophilization, the process of increasing a molecule's affinity for lipids, is employed. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of ascorbyl oleate (B1233923), a lipophilic derivative of ascorbic acid formed by its esterification with oleic acid. This document details the prevalent enzymatic synthesis methodologies, offering a comparative analysis of reaction conditions and yields. Furthermore, it outlines comprehensive experimental protocols for the synthesis, purification, and characterization of ascorbyl oleate. The physicochemical properties and antioxidant activity of this bioconjugate are summarized, and its potential roles in drug delivery and cellular pathways are explored. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.

Introduction

L-ascorbic acid is a vital water-soluble antioxidant that plays a crucial role in protecting biological systems from oxidative stress.[1] However, its hydrophilic nature restricts its use in hydrophobic environments, such as in cosmetic and pharmaceutical formulations intended for skin penetration or in the protection of lipid-rich foods from oxidation.[2][3] To address these limitations, derivatives of ascorbic acid with increased lipophilicity have been developed.[2] Ascorbyl-6-O-esters, synthesized by attaching an acyl group to the ascorbic acid molecule, are notable examples that exhibit enhanced solubility in lipids while retaining the antioxidant properties of the parent molecule.[2]

This guide focuses on ascorbyl-6-O-oleate (Asc-OL), a bioconjugate synthesized from ascorbic acid and oleic acid, an omega-9 fatty acid.[1][4] This esterification results in an amphiphilic molecule that combines the antioxidant and acidic properties of Vitamin C with the fluidity and hydrophobic nature of the oleic acid tail.[1] These characteristics make this compound a promising candidate for various applications, including as a stabilizer in food and pharmaceutical formulations, a drug delivery carrier, and a protective agent against radical-induced damage.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through chemical methods, but these often require harsh reaction conditions that can lead to the formation of side products and the decomposition of ascorbic acid.[5] Enzymatic synthesis, on the other hand, offers a milder and more regioselective alternative, reducing the formation of byproducts.[2] Lipases, particularly immobilized lipase (B570770) B from Candida antarctica (commonly known as Novozym 435), are widely used as biocatalysts for this esterification.[2][6]

Enzymatic Esterification

The direct esterification of ascorbic acid with oleic acid is a common enzymatic route for synthesizing this compound. The reaction is typically carried out in an organic solvent to solubilize the hydrophobic oleic acid.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Drug Nanoparticle Formulation Using Ascorbic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ascorbyl stearate stimulates cell death by oxidative stress-mediated apoptosis and autophagy in HeLa cervical cancer cell line in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Ascorbyl Oleate via Transesterification of Ascorbyl Palmitate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of ascorbyl oleate (B1233923), a lipophilic antioxidant, through the enzymatic transesterification of ascorbyl palmitate with oleic acid. This method offers a potentially more efficient and eco-friendly alternative to direct esterification. This document provides a comprehensive overview of the synthesis protocol, quantitative analysis of reaction parameters, and the physicochemical properties of the involved compounds. Detailed experimental procedures and visual representations of the workflow and antioxidant mechanism are included to facilitate replication and further research in drug development and other applications where lipid-soluble antioxidants are beneficial.

Introduction

L-ascorbic acid (Vitamin C) is a potent water-soluble antioxidant. However, its hydrophilicity limits its application in lipid-based formulations common in the pharmaceutical, cosmetic, and food industries.[1][2] To overcome this, ascorbic acid can be esterified with fatty acids to produce lipophilic derivatives such as ascorbyl esters.[2][3] Ascorbyl oleate, the ester of ascorbic acid and oleic acid, is of particular interest due to the high fluidity of its oleic acid tail and its excellent radical scavenging properties.[1]

While direct enzymatic esterification of ascorbic acid with oleic acid is a common synthesis route, it can be hampered by the low solubility of ascorbic acid in organic solvents, leading to lower yields.[4] An alternative and promising approach is the transesterification of a pre-existing ascorbyl ester, such as ascorbyl palmitate, with oleic acid. This method can lead to significantly higher conversion rates.[4] This guide focuses on the lipase-catalyzed transesterification process for synthesizing this compound, providing detailed technical information for its implementation in a laboratory setting.

Physicochemical Properties

A clear understanding of the physical and chemical properties of the starting material and the final product is crucial for process optimization and product formulation.

| Property | Ascorbyl Palmitate | This compound | Reference(s) |

| Molecular Formula | C₂₂H₃₈O₇ | C₂₄H₄₀O₇ | [5],[6] |

| Molecular Weight | 414.5 g/mol | 440.6 g/mol | [5],[6] |

| Appearance | White to yellowish powder | - | [7] |

| Melting Point | 112-113 °C | Broad endotherm at 23.1–46.7 °C | [8],[4] |

| Solubility | Fat-soluble | Soluble in lipophilic media | [9],[4] |

| Antioxidant Activity | Potent antioxidant | Excellent radical scavenging activity | [10][11],[1] |

Enzymatic Transesterification of Ascorbyl Palmitate

The core of this guide is the synthesis of this compound via a lipase-catalyzed transesterification reaction. This process involves the exchange of the palmitoyl (B13399708) group of ascorbyl palmitate with an oleoyl (B10858665) group from oleic acid.

Reaction Scheme

Caption: Transesterification of Ascorbyl Palmitate to this compound.

Experimental Protocol

This protocol is based on the successful lipase-catalyzed synthesis of this compound.[4]

Materials:

-

Ascorbyl palmitate (AP)

-

Oleic acid (OA)

-

Immobilized lipase (e.g., Novozym® 435 from Candida antarctica)

-

Acetone (B3395972) (reaction solvent)

-

Molecular sieves (to remove water)

-

Nitrogen gas

-

Ethyl acetate (B1210297)

-

Water

-

Methanol (B129727) (90%)

-

Shaking water bath

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reactant Preparation: In a screw-capped flask, combine ascorbyl palmitate and oleic acid. Molar ratios of AP to OA can be varied to optimize the conversion rate, with ratios of 1:1, 1:2, and 1:3 being common starting points.[4]

-

Solvent and Catalyst Addition: Add acetone as the reaction solvent. To drive the reaction towards product formation, add a desiccant such as molecular sieves (approximately 10% by weight of the substrates).[4]

-

Enzyme Addition: Introduce the immobilized lipase (e.g., Novozym® 435) to the mixture. A typical enzyme loading is 10% by weight of the substrates.[4]

-

Inert Atmosphere: Purge the flask with nitrogen gas to create an inert atmosphere, minimizing oxidation of the reactants and products.

-

Reaction Incubation: Place the sealed flask in a shaking water bath set to 50°C and 200 rpm. Allow the reaction to proceed for up to 72 hours.[4]

-

Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at various time points (e.g., 24, 48, 72 hours) and analyzing the composition using techniques like High-Performance Liquid Chromatography (HPLC).[4]

-

Enzyme Removal: After the reaction is complete, filter the mixture to remove the immobilized enzyme and molecular sieves. The enzyme can potentially be washed and reused.

-

Solvent Evaporation: Remove the acetone from the filtrate using a rotary evaporator under reduced pressure.

-

Product Purification:

-

Liquid-Liquid Extraction: The resulting product mixture can be purified by a series of liquid-liquid extractions. First, use ethyl acetate and water to partition the components.

-

Recrystallization and Further Extraction: The transesterification product can be further purified by recrystallization from a solvent like hexane at low temperatures (e.g., 4°C, then -20°C).[4] Subsequent liquid-liquid extraction with hexane and 90% methanol can also be employed to enhance purity.[4]

-

-

Product Characterization: The final product's identity and purity should be confirmed using analytical techniques such as HPLC, Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.[4]

Quantitative Data Summary

The molar ratio of ascorbyl palmitate to oleic acid has a significant impact on the conversion rate.

| AP:OA Molar Ratio | Reaction Time (h) | Conversion Rate (%) | Reference |

| 1:1 | 48 | ~50 | [4] |

| 1:1 | 72 | 50.1 | [4] |

| 1:2 | 72 | - | [4] |

| 1:3 | 48 | ~73 | [4] |

| 1:3 | 72 | 73.8 | [4] |

Note: The conversion rates indicate the percentage of ascorbyl palmitate converted to this compound.

Visualizing the Workflow and Antioxidant Mechanism

Experimental Workflow

Caption: Workflow for this compound Synthesis.

Antioxidant Signaling Pathway (Simplified)

This compound, like other ascorbic acid derivatives, functions as an antioxidant by donating an electron to neutralize reactive oxygen species (ROS), thus mitigating oxidative stress.

Caption: Simplified Antioxidant Mechanism of this compound.

Applications in Drug Development

The lipophilic nature of this compound makes it a valuable compound in drug development. Its ability to integrate into lipid-based drug delivery systems, such as liposomes, nanoemulsions, and solid lipid nanoparticles, can enhance the stability and bioavailability of encapsulated active pharmaceutical ingredients (APIs).[2][12] Furthermore, as an antioxidant, this compound can protect sensitive APIs from degradation due to oxidation, thereby extending the shelf-life of pharmaceutical formulations.[9] Its antioxidant properties are also being explored for therapeutic applications in conditions associated with oxidative stress.[1]

Conclusion

The synthesis of this compound via transesterification of ascorbyl palmitate presents a viable and efficient method for producing this valuable lipophilic antioxidant. The use of enzymatic catalysts under mild conditions aligns with the principles of green chemistry. By following the detailed protocols and understanding the key reaction parameters outlined in this guide, researchers and drug development professionals can effectively synthesize and purify this compound for a variety of applications, leveraging its enhanced solubility in lipidic environments and its potent antioxidant capabilities. Further optimization of reaction conditions and enzyme recycling could enhance the economic feasibility of this process for industrial-scale production.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Biocatalytic synthesis of ascorbyl esters and their biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Ascorbyl Palmitate | C22H38O7 | CID 54680660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ascorbyloleate | C24H40O7 | CID 54689795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. US4997958A - Process for producing ascorbic acid 6-esters - Google Patents [patents.google.com]

- 9. How Ascorbyl Palmitate Enhances Stability in Pharmaceutical Formulations - Comvikin [comvikin.com]

- 10. Antioxidant activity of tocopherols, ascorbyl palmitate, and ascorbic acid and their mode of action | Semantic Scholar [semanticscholar.org]

- 11. Antioxidant activity of tocopherols, ascorbyl palmitate, and ascorbic acid and their mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Drug Nanoparticle Formulation Using Ascorbic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Ascorbyl Oleate Compendium: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorbyl oleate (B1233923), an ester formed from the essential nutrient ascorbic acid (Vitamin C) and the monounsaturated fatty acid oleic acid, is a lipophilic derivative of Vitamin C. This modification enhances its solubility in fats and lipids, opening up a wide range of applications in the pharmaceutical, cosmetic, and food industries. The enzymatic synthesis of ascorbyl oleate offers a green and efficient alternative to chemical methods, yielding a product with high purity and stability. This technical guide provides an in-depth overview of the biological activities of enzymatically synthesized this compound, presenting quantitative data, detailed experimental protocols, and insights into its molecular mechanisms of action.

Quantitative Biological Activities of this compound and Related Compounds

The following tables summarize the key quantitative data on the biological activities of this compound and its related ascorbic acid derivatives.

| Biological Activity | Assay | Test Substance | Result | Reference |

| Antioxidant Activity | DPPH Reducing Activity | This compound | 93.5% | [1] |

| DPPH IC50 | Palm-based Ascorbyl Esters | 0.1 mg/mL | [2] | |

| DPPH IC50 | Ascorbic Acid | 0.0056 mg/mL | [3] | |

| Anticancer Activity | Cytotoxicity (HeLa cells) | Ascorbyl Stearate (B1226849) | IC50: 126 µM (48h) | [4] |

| Cytotoxicity (THP-1 cells) | Ascorbic Acid | IC50: 5 µg/mL | [5] | |

| Cytotoxicity (K562 cells) | Ascorbic Acid | IC50: 8 µg/mL | [5] | |

| Antimicrobial Activity | MIC (E. coli) | Ascorbic Acid | 1.25 mg/mL | [6] |

| MIC (Klebsiella spp.) | Ascorbic Acid | 2.5 mg/mL | [6] | |

| MIC (Staphylococcus spp.) | Ascorbic Acid | 0.312 mg/mL | [6] | |

| Hemolytic Activity | Hemolysis Assay | This compound | Not specified quantitatively, but reported as not presenting a hemolytic profile. | [2][7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Enzymatic Synthesis of this compound

This protocol describes a common method for the enzymatic synthesis of this compound using an immobilized lipase (B570770).[2][7][8][9][10][11]

Materials:

-

L-ascorbic acid

-

Oleic acid

-

Immobilized lipase (e.g., Novozym 435 from Candida antarctica)

-

Organic solvent (e.g., tert-butanol, acetone)

-

Molecular sieves (4 Å)

-

Shaking incubator or reactor

-

Rotary evaporator

-

Purification system (e.g., column chromatography or recrystallization)

Procedure:

-

Dissolve L-ascorbic acid and oleic acid in the chosen organic solvent in a suitable reaction vessel. A common molar ratio is 1:9 (ascorbic acid to oleic acid).[7][10]

-

Add the immobilized lipase to the mixture. The enzyme loading is typically around 5-30% (w/w) of the total substrates.[9][10]

-

Add molecular sieves to the reaction mixture to remove the water produced during the esterification, which helps to drive the reaction towards product formation.[8][10]

-

Incubate the reaction mixture at a controlled temperature (e.g., 70°C) with constant agitation for a specified period (e.g., 1-24 hours).[7][10]

-

After the reaction, separate the immobilized enzyme from the reaction mixture by filtration.

-

Remove the solvent from the filtrate using a rotary evaporator.

-

Purify the crude this compound using an appropriate method, such as column chromatography or recrystallization, to obtain the final product.

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

-

DPPH solution (e.g., 0.1 mM in methanol)

-

This compound sample dissolved in a suitable solvent (e.g., methanol)

-

Ascorbic acid (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the this compound sample and the ascorbic acid standard.

-

In a 96-well plate, add a specific volume of each sample dilution to the wells.

-

Add the DPPH working solution to each well.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against sample concentration.

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Materials:

-

ABTS solution (e.g., 7 mM)

-

Potassium persulfate solution (e.g., 2.45 mM)

-

This compound sample

-

Trolox or Ascorbic acid (as a standard)

-

Phosphate-buffered saline (PBS) or ethanol (B145695)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the ABTS•+ working solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ working solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of the this compound sample and the standard.

-

Add a small volume of each sample or standard dilution to the wells of a 96-well plate.

-

Add the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.

-

The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cytotoxicity Assay (MTT Assay)[23][24][25][26][27]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Target cell line (e.g., HeLa, HepG2)

-

Cell culture medium

-

This compound sample

-

MTT solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Cell viability is calculated as: % Viability = (Absorbance_treated / Absorbance_control) x 100

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Hemolysis Assay[28][29][30][31][32][33]

Principle: This assay determines the hemolytic activity of a compound by measuring the amount of hemoglobin released from red blood cells upon exposure to the test substance.

Materials:

-

Freshly collected human or animal blood with an anticoagulant (e.g., EDTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound sample

-

Triton X-100 (as a positive control for 100% hemolysis)

-

Centrifuge

-

96-well plate

-

Spectrophotometer or microplate reader

Procedure:

-

Isolate red blood cells (RBCs) by centrifuging the blood and washing the pellet with PBS.

-

Prepare a suspension of RBCs in PBS (e.g., 2% v/v).

-

Prepare different concentrations of the this compound sample in PBS.

-

In a microplate, mix the RBC suspension with the sample solutions, a positive control (Triton X-100), and a negative control (PBS alone).

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour).

-

Centrifuge the plate to pellet the intact RBCs.

-

Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.

-

The percentage of hemolysis is calculated as: % Hemolysis = [(A_sample - A_negative_control) / (A_positive_control - A_negative_control)] x 100

Signaling Pathways

While direct studies on the signaling pathways affected by this compound are limited, research on related ascorbyl esters and ascorbic acid provides valuable insights into its potential molecular targets.

PI3K/AKT Signaling Pathway

Studies on ascorbyl stearate have shown that it can inhibit the proliferation of cancer cells by targeting the PI3K/AKT pathway.[12] This pathway is crucial for cell survival, growth, and proliferation. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

MAPK/ERK Signaling Pathway

Ascorbic acid has been shown to promote endothelial cell growth via the ERK (extracellular signal-regulated kinase) signaling pathway, which is a part of the larger MAPK (mitogen-activated protein kinase) pathway.[3] This pathway is involved in cell proliferation, differentiation, and survival.

NF-κB Signaling Pathway

Vitamin C has been reported to inhibit the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a key regulator of the inflammatory response.[2] By inhibiting NF-κB, this compound may exert anti-inflammatory effects.

Conclusion

Enzymatically synthesized this compound is a promising bioactive compound with a range of beneficial properties, including antioxidant, antimicrobial, and potentially anticancer and anti-inflammatory activities. Its lipophilic nature enhances its applicability in various formulations. Further research is warranted to fully elucidate its mechanisms of action and to explore its full therapeutic and commercial potential. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to understand and further investigate the biological activities of this versatile molecule.

References

- 1. flore.unifi.it [flore.unifi.it]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Ascorbyl stearate stimulates cell death by oxidative stress-mediated apoptosis and autophagy in HeLa cervical cancer cell line in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The potentially therapeutic effects of ascorbic acid in different cell line in attempt to reduce the risk of radiation therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enzymatic synthesis of this compound and evaluation of biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enzymatic synthesis of ascorbyl ester derived from linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis with Immobilized Lipases and Downstream Processing of Ascorbyl Palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

Ascorbyl Oleate: A Technical Guide to a Biocompatible Antioxidant Lipid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascorbyl oleate (B1233923), an ester formed from ascorbic acid (Vitamin C) and oleic acid, is emerging as a significant biocompatible antioxidant lipid with wide-ranging applications in pharmaceuticals, cosmetics, and food science. Its amphiphilic nature allows for enhanced solubility in lipophilic environments compared to its parent molecule, ascorbic acid, without compromising its antioxidant efficacy. This technical guide provides an in-depth overview of ascorbyl oleate, including its synthesis, mechanism of action as an antioxidant, and biocompatibility. Detailed experimental protocols for its synthesis and evaluation are provided, along with a summary of key quantitative data. Furthermore, this guide illustrates the potential molecular pathways influenced by this compound, offering a basis for future research and development.

Introduction